Imetit
Overview
Description
IMETIT is a chemical compound known for its role as a histamine H3 receptor agonist. It is scientifically referred to as 2-(1H-imidazol-5-yl)ethyl carbamimidothioate . This compound has been extensively studied for its potential therapeutic applications, particularly in the field of neuropharmacology.
Preparation Methods
IMETIT can be synthesized through various synthetic routes. One common method involves the reaction of 2-(1H-imidazol-5-yl)ethanol with thiophosgene to form 2-(1H-imidazol-5-yl)ethyl isothiocyanate, which is then treated with ammonia to yield this compound . The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale reactions and purification processes.
Chemical Reactions Analysis
IMETIT undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
IMETIT has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the behavior of histamine receptors and their agonists.
Biology: It is employed in research to understand the role of histamine in various biological processes, including neurotransmission and immune response.
Mechanism of Action
IMETIT exerts its effects by binding to histamine H3 receptors, which are G protein-coupled receptors predominantly found in the central nervous system. Upon binding, this compound activates these receptors, leading to the inhibition of histamine release and modulation of neurotransmitter release. This action results in various physiological effects, including reduced inflammation and modulation of cognitive functions .
Comparison with Similar Compounds
IMETIT is unique due to its high affinity and selectivity for histamine H3 receptors. Similar compounds include:
Thioperamide: An H3 receptor antagonist that blocks the effects of histamine.
Proxyfan: A protean agonist that can act as an agonist, inverse agonist, or antagonist at H3 receptors.
Pitolisant: An H3 receptor antagonist used in the treatment of narcolepsy.
Compared to these compounds, this compound is distinct in its ability to specifically activate H3 receptors, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)ethyl carbamimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c7-6(8)11-2-1-5-3-9-4-10-5/h3-4H,1-2H2,(H3,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHSVUKQDJULKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCSC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8043737 | |
Record name | Imetit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102203-18-9 | |
Record name | 2-(1H-Imidazol-5-yl)ethyl carbamimidothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102203-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imetit | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102203189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imetit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMETIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/677MJ4VPZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Imetit?
A1: this compound is a highly potent and selective agonist of the histamine H3 receptor (H3R). [, , , , , , , , , , , , ]
Q2: Where are histamine H3 receptors (H3Rs) primarily located?
A2: H3Rs are primarily located in the central nervous system (CNS) and to a lesser extent in the peripheral nervous system (PNS). [, , , , ]
Q3: How does this compound interact with H3Rs?
A3: this compound binds to H3Rs and mimics the action of the endogenous ligand, histamine, leading to receptor activation. [, , , ]
Q4: What are the downstream consequences of H3R activation by this compound?
A4: H3R activation by this compound primarily leads to the inhibition of neurotransmitter release, including histamine, dopamine, norepinephrine, serotonin, and glutamate. [, , , , , , , ] This inhibition occurs through Gi/o protein-coupled pathways, leading to downstream effects such as decreased cAMP production, modulation of ion channels (e.g., inhibition of N-type calcium channels), and altered intracellular signaling cascades (e.g., ERK1/2). [, , ]
Q5: Does this compound affect the release of other neurotransmitters besides histamine?
A5: Yes, this compound, through its action on H3Rs, has been shown to modulate the release of several other neurotransmitters, including norepinephrine, dopamine, and acetylcholine. [, , , , , , ]
Q6: How does this compound affect norepinephrine release in the heart?
A6: this compound, by activating H3Rs, inhibits both the exocytotic release of norepinephrine during early myocardial ischemia and the carrier-mediated release of norepinephrine during protracted ischemia. This inhibitory effect on norepinephrine release has been observed in both animal models and human heart tissue. [, ]
Q7: How does this compound's effect on norepinephrine release relate to its potential therapeutic benefits?
A7: The excessive release of norepinephrine during myocardial ischemia contributes to cardiac dysfunction and arrhythmias. This compound's ability to attenuate this release, as demonstrated in research using human heart tissue, suggests its potential as a novel therapeutic strategy for mitigating ischemia-related cardiac complications. [, ]
Q8: What is the molecular formula and weight of this compound?
A8: this compound has the molecular formula C6H10N4S and a molecular weight of 174.24 g/mol.
Q9: Is there any spectroscopic data available for this compound?
A9: The provided research papers do not offer detailed spectroscopic data (NMR, IR, etc.) for this compound.
A9: The provided research focuses on the pharmacological properties of this compound. Data regarding its material compatibility and stability outside a biological context is not discussed.
A9: this compound is not reported to possess catalytic properties. Its activity centers on its role as a ligand for the histamine H3 receptor.
Q10: Have computational approaches been used to study this compound?
A12: While the provided research does not delve into specific computational studies, one study [] utilizes molecular modeling to understand how mutations within the transmembrane domain 5 of the H3 receptor affect the binding of this compound and other agonists. This suggests that computational methods, like molecular docking and molecular dynamics simulations, can be valuable tools to explore the binding interactions of this compound and other ligands with H3R.
Q11: Does the stereochemistry of this compound affect its activity?
A11: The provided research does not explicitly state whether this compound possesses chiral centers or if its stereochemistry impacts its activity.
A11: The documents primarily focus on the pharmacological effects of this compound. Information about its chemical stability or formulation strategies to enhance its properties is not included.
A11: The research papers do not directly address SHE (Safety, Health, and Environment) regulations specific to this compound.
Q12: What is the duration of action of this compound?
A18: Studies in mice and rats show that the effect of this compound on tele-methylhistamine levels in the cerebral cortex remains at its peak even after 6 hours post-administration. This suggests a relatively long duration of action for the drug. []
Q13: Are there differences in the effects of centrally and peripherally administered this compound?
A19: Yes, research indicates distinct effects depending on the administration route. Peripherally administered this compound decreases vascular tone in the mesenteric artery and increases intestinal oxygen uptake, potentially by inhibiting sympathetic vasoconstriction. In contrast, central administration of this compound increases blood pressure and decreases mesenteric blood flow and oxygen consumption, suggesting activation of the sympathetic nervous system. [] This highlights the importance of considering both central and peripheral effects of this compound.
Q14: In which in vitro models has this compound been shown to be effective?
A20: this compound effectively inhibits the binding of a radiolabeled H3 antagonist to rat brain membranes. [] It also inhibits potassium-induced release of histamine from rat brain slices and synaptosomes. [] Furthermore, this compound inhibits calcitonin gene-related peptide release from cardiac C fibers in guinea pig atria, demonstrating its efficacy in modulating sensory nerve function. [] In a human cellular model (SH-SY5Y cells transfected with human H3R), this compound effectively reduced intracellular calcium increases and norepinephrine exocytosis in response to membrane depolarization, highlighting its efficacy in modulating neurotransmitter release. []
Q15: What in vivo models have been used to study the effects of this compound?
A15: Several animal models have been employed, including:
- Rodent models of allergic rhinitis: this compound effectively reduces nasal symptoms like sneezing and rubbing in ovalbumin-sensitized guinea pigs and mice. [, ]
- Rodent models of myocardial infarction: this compound demonstrates cardioprotective effects in rats by attenuating isoproterenol-induced ECG abnormalities, heart rate changes, oxidative stress, and myocardial injury. [, ]
- Rodent models of obesity and diabetes: this compound reduces appetite, body weight, fat mass, and improves metabolic parameters in diet-induced obese mice. []
- Primate models of Parkinson’s disease: this compound reduces L-DOPA-induced chorea in MPTP-lesioned marmosets. []
Q16: Have clinical trials been conducted with this compound in humans?
A16: The provided research does not mention any completed or ongoing clinical trials involving this compound in humans.
A16: The development of resistance to this compound is not discussed in the provided research papers.
Q17: What are the potential adverse effects of this compound?
A24: While the research primarily focuses on the potential therapeutic benefits of this compound, one study [] observed that high doses of this compound (10 mg/kg) administered alone, without L-DOPA, exacerbated parkinsonian disability in MPTP-lesioned marmosets. This finding underscores the need for careful dose optimization in future preclinical and clinical studies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.